5-Aminopentanenitrile hydrochloride
Overview
Description
5-Aminopentanenitrile hydrochloride is an organic compound with the molecular formula C5H11ClN2 . It is also known as 5-Aminopentanonitrile hydrochloride or 5-Aminopentanenitrile HCl. It is a colorless, crystalline powder that is soluble in water, ethanol, and methanol.
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 134.607 Da and the monoisotopic mass is 134.061081 Da .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has an average mass of 134.607 Da and a monoisotopic mass of 134.061081 Da . Unfortunately, specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others were not provided in the sources I found .Scientific Research Applications
Synthesis of Amino Acids and Pyrimidine Derivatives
Research on 5-Aminopentanenitrile hydrochloride contributes significantly to the synthesis of amino acids and pyrimidine derivatives, which are critical in the development of various pharmaceuticals and chemicals. For instance, the synthesis of L-2-amino-5-arylpentanoic acids, important constituents in AM-toxins, demonstrates the compound's utility in producing amino acids with specific configurations through methods that avoid harsh acid treatments (Shimohigashi, Lee, & Izumiya, 1976). Additionally, the creation of mono, bi, and tricyclic pyrimidine derivatives for evaluating anti-inflammatory and analgesic activities showcases the compound's versatility in medicinal chemistry applications (Sondhi, Singh, Johar, & Kumar, 2005).
Nitric Oxide Synthase Inhibition
The design of 2-amino-5-azolylpentanoic acids for more potent inhibition of nitric oxide synthases (NOS) is another critical application. Starting from weakly inhibitory lead compounds, researchers have developed more effective inhibitors for various NOS isoforms, showcasing the potential of this compound in therapeutic interventions against diseases where NOS plays a pivotal role (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Precursor to Synthetic and Biological Compounds
This compound serves as a precursor for various synthetic and biological compounds, demonstrating its wide-ranging utility in chemical synthesis and biological applications. For instance, its role in producing 5-hydroxypent-2-enenitriles, which can lead to dihydropyranones, dienenitriles, and functionalized naphthalenes, highlights its importance in synthetic chemistry (Zhang, Jia, Liu, Guo, Song, & Fan, 2013). Furthermore, its application in enzymatic production of 5-aminovalerate from L-lysine for the potential synthesis of valuable chemicals such as valerolactam and 1,5-pentanediol illustrates its biotechnological significance (Liu, Zhang, Lv, Hu, Li, Gao, Xu, & Ma, 2014).
Safety and Hazards
Safety data sheets suggest that 5-Aminopentanenitrile hydrochloride should be handled with care. Personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, and eye protection should be worn when handling this compound . It should be stored at room temperature in an inert atmosphere .
Properties
IUPAC Name |
5-aminopentanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-4-2-1-3-5-7;/h1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNVNNWYRJCXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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